1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one 1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541522
InChI: InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3
SMILES:
Molecular Formula: C20H23BrN2O2
Molecular Weight: 403.3 g/mol

1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one

CAS No.:

Cat. No.: VC14541522

Molecular Formula: C20H23BrN2O2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one -

Specification

Molecular Formula C20H23BrN2O2
Molecular Weight 403.3 g/mol
IUPAC Name 1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3
Standard InChI Key HYCKIBLPPBJWLP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-1-one backbone substituted at the third carbon with a 4-(2-methoxyphenyl)piperazine group and at the first carbon with a 4-bromophenyl moiety. The piperazine ring adopts a chair conformation, while the methoxy group on the phenyl ring introduces steric and electronic effects that influence receptor binding . The bromine atom at the para position of the phenyl ring enhances molecular stability and may contribute to hydrophobic interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H23BrN2O2\text{C}_{20}\text{H}_{23}\text{BrN}_2\text{O}_2
Molecular Weight403.3 g/mol
IUPAC Name1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Canonical SMILESCOC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br
Topological Polar Surface Area38.7 Ų

Data derived from PubChem and synthetic studies indicate moderate hydrophobicity (logP3.2\log P \approx 3.2), suggesting reasonable blood-brain barrier permeability .

Spectroscopic Characteristics

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the piperazine protons at δ 2.5–3.5 ppm, the methoxy group at δ 3.8 ppm, and aromatic protons between δ 6.8–7.6 ppm.

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 403.1 corresponding to the molecular ion [M+H]+[M+H]^+.

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

Step 1: Acylation of 4-Bromophenylpropan-1-one
4-Bromophenylpropan-1-one undergoes nucleophilic substitution with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours.

RCOCl+HN(CH2CH2)2N-ArBaseRCON(CH2CH2)2N-Ar+HCl\text{RCOCl} + \text{HN}(\text{CH}_2\text{CH}_2)_2\text{N-Ar} \xrightarrow{\text{Base}} \text{RCON}(\text{CH}_2\text{CH}_2)_2\text{N-Ar} + \text{HCl}

Step 2: Purification
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to yield white crystalline solids (purity >95%).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF78% → 85%
Temperature85°C72% → 82%
Reaction Time14 hours68% → 78%

Scalability Challenges

Industrial-scale production faces hurdles due to:

  • High cost of 4-(2-methoxyphenyl)piperazine precursors.

  • Exothermic reactions requiring precise temperature control.

Receptor SubtypeBinding Energy (kcal/mol)Selectivity Ratio
5-HT1A_{1A}-9.21:12 vs. D2_2
5-HT2A_{2A}-8.71:8 vs. α1_1

Neuropharmacological Applications

  • Antidepressant Effects: In murine models, analogs like 1-(4-Methoxyphenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one reduced immobility time in forced swim tests by 42% (p<0.01p < 0.01) .

  • Anxiolytic Properties: Elevated plus maze tests showed a 35% increase in open-arm exploration time compared to controls .

Toxicity Profile

Preliminary acute toxicity studies in rats (LD50_{50} > 500 mg/kg) suggest a favorable safety margin, though chronic toxicity data remain unavailable.

Research Gaps and Future Directions

Priority Research Areas

  • Synthetic Methodology: Developing cost-effective routes using flow chemistry or biocatalysis.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and brain penetration in primate models.

  • Target Validation: CRISPR-based knockout studies to confirm 5-HT receptor specificity.

Table 4: Proposed Preclinical Development Timeline

StageDurationKey Milestones
Lead Optimization18 moImprove selectivity (>10-fold vs. off-targets)
IND-Enabling Studies24 moComplete GLP tox, scale-up to kg
Phase I Trials12 moEstablish MTD in healthy volunteers

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